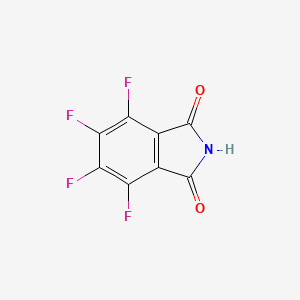

Tetrafluorophthalimide

Description

BenchChem offers high-quality Tetrafluorophthalimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrafluorophthalimide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrafluoroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHIOZHDNIONPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-11-9 | |

| Record name | TETRAFLUOROPHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Tetrafluorophthalimide: A Strategic Fluorinated Building Block

Topic: in Medicinal Chemistry and Materials Science Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrafluorophthalimide (3,4,5,6-tetrafluorophthalimide, CAS: 652-11-9) represents a critical class of perfluorinated aromatic heterocycles.[1] Distinguished by the high electronegativity of its four fluorine atoms and the electron-withdrawing imide moiety, this compound serves as a versatile electrophile in nucleophilic aromatic substitution (

For the medicinal chemist, it is the gateway to 2,3,4,5-tetrafluorobenzoic acid , a key intermediate in the synthesis of third- and fourth-generation fluoroquinolone antibiotics. In materials science, its derivatives are pivotal in engineering polyimides with low dielectric constants and high optical transparency.[1] This guide dissects its synthesis, reactivity, and application protocols with a focus on mechanistic integrity.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 4,5,6,7-Tetrafluoro-1H-isoindole-1,3(2H)-dione |

| CAS Number | 652-11-9 |

| Molecular Formula | C₈HF₄NO₂ |

| Molecular Weight | 219.09 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 192–194 °C |

| Solubility | Soluble in DMF, DMSO, acetone; sparingly soluble in water |

| pKa | ~8.0 (Imide NH is acidic due to electron-withdrawing F atoms) |

Synthesis & Production Strategies

The synthesis of tetrafluorophthalimide is primarily achieved through two routes: the industrial "Halex" (Halogen Exchange) process and the laboratory-scale condensation method.

Industrial Route: Halogen Exchange (Halex)

This method utilizes the readily available tetrachlorophthalimide.[1] It is favored for large-scale production due to the lower cost of chlorinated starting materials.

-

Reaction: Tetrachlorophthalimide + 4 KF

Tetrafluorophthalimide + 4 KCl -

Critical Parameters:

-

Solvent: Polar aprotic solvents (Sulfolane or DMSO) are required to solvate the potassium cation, leaving the fluoride anion "naked" and highly nucleophilic.

-

Temperature: Typically 135–155 °C.[1]

-

Catalyst: Phase transfer catalysts (e.g., tetraphenylphosphonium bromide) can accelerate the reaction but are often unnecessary in sulfolane.

-

Mechanism: Concerted

mechanism where fluoride sequentially displaces chloride ions.[1]

-

Laboratory Route: Anhydride Condensation

For high-purity research applications, synthesis often starts from tetrafluorophthalic anhydride.[1]

-

Reaction: Tetrafluorophthalic anhydride + Urea (or Ammonia)

Tetrafluorophthalimide -

Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl, followed by ring closure and dehydration.

Figure 1: Dual synthetic pathways for Tetrafluorophthalimide production.

Reactivity & Mechanistic Insights[1][7]

The core utility of tetrafluorophthalimide lies in the electronic activation provided by the four fluorine atoms.

Regioselective Nucleophilic Aromatic Substitution ( )

The perfluorinated ring is highly susceptible to nucleophilic attack. However, regioselectivity is dictated by the "Para-Rule" of perfluoroarenes.

-

The Rule: Nucleophilic attack occurs preferentially para to the strongest electron-withdrawing group (EWG) to maximize the stabilization of the anionic Meisenheimer intermediate.

-

Application: In tetrafluorophthalimide, the imide carbonyls are the strongest EWGs.

N-Alkylation (Gabriel Synthesis Variant)

The N-H proton is significantly more acidic than in non-fluorinated phthalimide due to the inductive effect of the fluorine ring.

-

Reaction: Deprotonation with mild base (K₂CO₃) followed by treatment with alkyl halides (

).[1] -

Utility: This allows the introduction of the tetrafluorophthalimide moiety as a "fluorinated tag" or protecting group.

Hydrolysis & Decarboxylation (The Drug Pathway)

Hydrolysis of the imide yields tetrafluorophthalic acid. Subsequent controlled decarboxylation provides 2,3,4,5-tetrafluorobenzoic acid .

-

Significance: This benzoic acid is the scaffold for the "quinolone" core in antibiotics. The C-F bond at the 8-position (corresponding to the 5-position in the benzoic acid) is crucial for the pharmacokinetics and half-life of drugs like Lomefloxacin and Sparfloxacin .

Figure 2: Divergent reactivity pathways:

Experimental Protocols

Protocol A: Synthesis from Tetrafluorophthalic Anhydride

Validating the formation of the imide ring.

-

Reagents: Tetrafluorophthalic anhydride (2.20 g, 10 mmol), Urea (0.60 g, 10 mmol).[1]

-

Procedure:

-

Mix reagents intimately in a mortar.[1]

-

Transfer to a round-bottom flask and heat to 130–140 °C in an oil bath.

-

The mixture will melt and bubble (evolution of CO₂ and H₂O).

-

Continue heating for 2 hours until the mass solidifies.

-

Purification: Recrystallize the crude solid from boiling ethanol or toluene.[1]

-

Yield: Expect ~85% (1.85 g).

-

Validation: Check melting point (192–194 °C) and IR (characteristic imide carbonyl doublets at ~1780 and 1730 cm⁻¹).

-

Protocol B: Regioselective with Benzylamine

Demonstrating the 4-position reactivity.

-

Reagents: Tetrafluorophthalimide (1.0 eq), Benzylamine (2.2 eq), Acetonitrile (0.1 M concentration).[1]

-

Procedure:

-

Dissolve tetrafluorophthalimide in dry acetonitrile.

-

Add benzylamine dropwise at room temperature (Exothermic reaction).[1]

-

Stir at 60 °C for 4 hours.

-

Workup: Pour into dilute HCl (to remove excess amine). Filter the yellow precipitate.[1]

-

Product: 4-(Benzylamino)-3,5,6-trifluorophthalimide.[1]

-

Note: The second equivalent of amine acts as a scavenger for the HF generated.

-

Applications in Drug Discovery & Materials

Pharmaceutical Intermediates (Fluoroquinolones)

The 2,3,4,5-tetrafluorobenzoic acid derived from this imide is the "A-ring" precursor for tricyclic fluoroquinolones.

-

Mechanism of Action: The fluorine atoms at positions C6 and C8 (quinolone numbering) enhance cell penetration and DNA gyrase inhibition.

-

Drug Examples: Lomefloxacin (uses the tetrafluoro- core to retain C8-F) and Sparfloxacin .[1]

Fluorinated Polyimides

In materials science, the anhydride form (derived from the imide) is copolymerized with diamines.

-

Properties: The C-F bonds reduce the polarizability of the polymer chain, lowering the dielectric constant (crucial for microelectronics insulation) and reducing water absorption.

-

Optical Use: The bulky fluorine atoms disrupt chain packing, reducing Charge Transfer Complex (CTC) formation, which renders the polyimides colorless and transparent (unlike the traditional yellow Kapton®), making them suitable for flexible display substrates.

Safety & Handling (MSDS Highlights)

-

Hazards:

-

Handling: Use in a fume hood.[1] Fluorinated aromatics can be sensitizers.[1]

-

Incompatibility: Strong bases (causes hydrolysis/ring opening) and strong nucleophiles (uncontrolled substitution).[1]

References

-

Halex Synthesis: Process for making fluorophthalimides. US Patent 6,187,931. (2001).[1] Link

-

S_NAr Regioselectivity: Nucleophilic Aromatic Substitution of Polyfluoroarenes. Journal of Fluorine Chemistry. Link

-

Polyimide Applications: Synthesis and properties of fluorinated polyimides. Journal of Polymer Science Part A. Link[1]

-

Antibiotic Precursors: Quinolone antibiotics: structure, activity, and mechanisms. MedChemComm. Link

-

General Properties: PubChem Compound Summary for CID 69545 (Tetrafluorophthalic anhydride / Imide derivatives). Link

Sources

An In-depth Technical Guide to the Solubility of Tetrafluorophthalimide in Organic Solvents

Introduction: The Significance of Tetrafluorophthalimide in Modern Chemistry

Tetrafluorophthalimide (4,5,6,7-tetrafluorophthalimide) is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique molecular structure, characterized by a phthalimide core fully substituted with fluorine atoms on the benzene ring, imparts distinct physicochemical properties that are leveraged in various applications. Notably, tetrafluorophthalimide serves as a key building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The substitution of fluorine for hydrogen on the aromatic ring can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable moiety in drug design.[1][2]

Theoretical Framework for Understanding the Solubility of Tetrafluorophthalimide

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. The principle of "like dissolves like" serves as a useful, albeit simplified, guideline.[3] In the case of tetrafluorophthalimide, several key factors influence its solubility in organic solvents.

The Impact of Fluorination on Solubility

The presence of four fluorine atoms on the aromatic ring of the phthalimide core is the most significant determinant of its solubility behavior. Highly fluorinated organic molecules are known to be both hydrophobic and lipophobic, meaning they have low affinity for both water and nonpolar, hydrocarbon-based solvents.[4] This is attributed to the high electronegativity and low polarizability of the fluorine atom, which leads to weak van der Waals interactions with non-fluorinated molecules. Consequently, the solubility of tetrafluorophthalimide in many common organic solvents is expected to be limited.

Molecular Structure and Intermolecular Forces

Tetrafluorophthalimide is a crystalline solid with a melting point of 210-211 °C.[5] This relatively high melting point, compared to non-fluorinated phthalimide (238 °C), suggests strong crystal lattice forces that must be overcome for dissolution to occur.[2] The molecule possesses a polar imide group capable of acting as a hydrogen bond acceptor and a weak hydrogen bond donor. The tetrafluorinated benzene ring, while containing polar C-F bonds, has a largely nonpolar character due to the symmetrical arrangement of the fluorine atoms.

The solubility of tetrafluorophthalimide will therefore be highest in solvents that can effectively interact with both the polar imide functionality and the fluorinated aromatic ring.

Qualitative and Estimated Quantitative Solubility of Tetrafluorophthalimide

Based on available information and chemical principles, tetrafluorophthalimide is described as being "soluble in organic solvents."[6] However, the degree of solubility can vary significantly. To provide a practical starting point for solvent screening, the following table presents estimated solubility data. These estimations are based on the known solubility of the structurally similar 3,4,5,6-tetrachlorophthalimide in DMF ("soluble 25 mg/mL") and the general solubility characteristics of fluorinated compounds.[7]

It is imperative for the user to experimentally verify these values for their specific application.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Estimated Solubility at 25 °C ( g/100 mL) | Classification |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | > 1 | Freely Soluble |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | ~2.5 | Soluble |

| Acetone | C₃H₆O | 20.7 | 0.1 - 1 | Sparingly Soluble |

| Acetonitrile | C₂H₃N | 37.5 | < 0.1 | Slightly Soluble |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | < 0.1 | Slightly Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | < 0.01 | Very Slightly Soluble |

| Toluene | C₇H₈ | 2.4 | < 0.01 | Very Slightly Soluble |

| Hexanes | C₆H₁₄ | 1.9 | < 0.001 | Insoluble |

| Methanol | CH₃OH | 32.7 | < 0.1 | Slightly Soluble |

| Ethanol | C₂H₅OH | 24.5 | < 0.1 | Slightly Soluble |

Factors Influencing the Solubility of Tetrafluorophthalimide

The following diagram illustrates the key factors that govern the solubility of tetrafluorophthalimide in organic solvents. Understanding these relationships is crucial for rational solvent selection.

Caption: Key factors influencing the solubility of tetrafluorophthalimide.

Experimental Protocol for the Determination of Tetrafluorophthalimide Solubility

To obtain accurate quantitative solubility data, an experimental determination is essential. The following protocol outlines a general method for determining the solubility of tetrafluorophthalimide in a given organic solvent at a specific temperature.

Materials and Equipment

-

Tetrafluorophthalimide (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system, depending on the solvent and analyte properties.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of tetrafluorophthalimide to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the final mass of the volumetric flask containing the filtered solution.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of tetrafluorophthalimide of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of tetrafluorophthalimide in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of tetrafluorophthalimide in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.

-

The following flowchart visualizes the experimental workflow for determining the solubility of tetrafluorophthalimide.

Caption: Experimental workflow for solubility determination.

Practical Implications: Solvent Selection for Synthesis and Purification

The choice of solvent is critical for both the synthesis and purification of tetrafluorophthalimide and its derivatives.

-

Reaction Solvent: For synthetic transformations involving tetrafluorophthalimide, a solvent in which the reactants are at least moderately soluble at the reaction temperature is required. Aprotic polar solvents like DMF and DMSO are often good choices for reactions involving polar substrates.[8]

-

Recrystallization Solvent: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[9] This differential solubility allows for the dissolution of the compound and impurities in a minimal amount of hot solvent, followed by the crystallization of the pure compound upon cooling, while the impurities remain in the mother liquor. Based on the estimated solubility data, solvents like acetone or potentially a mixed solvent system could be suitable for the recrystallization of tetrafluorophthalimide.

Conclusion

While a comprehensive public database of the solubility of tetrafluorophthalimide in a wide array of organic solvents is currently lacking, a combination of theoretical principles and data from analogous compounds provides a solid foundation for its application in research and development. The highly fluorinated nature of the molecule dictates a unique solubility profile, with a preference for polar aprotic solvents. For applications requiring precise solubility data, the experimental protocol outlined in this guide provides a reliable method for its determination. As the use of fluorinated building blocks like tetrafluorophthalimide continues to expand, a deeper, community-driven understanding of their physicochemical properties will be invaluable to the scientific community.

References

-

ResearchGate. (2025). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. Retrieved from [Link]

-

LookChem. (n.d.). Cas 652-11-9, TETRAFLUOROPHTHALIMIDE. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5,6-Tetrabromophthalimide. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5,6-Tetrachlorophthalimide. Retrieved from [Link]

- Google Patents. (n.d.). US6187931B1 - Process for making fluorophthalimides.

-

ResearchGate. (2025). Solubility of Alkanes, Alkanols and Their Fluorinated Counterparts in Tetraalkylphosphonium Ionic Liquids. Retrieved from [Link]

- Google Patents. (n.d.). CA1305722C - Process for producing tetrafluorophthalic acid.

-

PubChem. (n.d.). N-Phenyltetrachlorophthalimide. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

-

PubMed. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Retrieved from [Link]

-

PubMed. (2013). Recrystallization and zone melting of charged colloids by thermally induced crystallization. Retrieved from [Link]

-

PubChem. (n.d.). N-Chlorophthalimide. Retrieved from [Link]

-

ResearchGate. (2025). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Retrieved from [Link]

-

YouTube. (2018). Recrystallization. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 溶剂混溶性表 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 652-11-9 CAS MSDS (TETRAFLUOROPHTHALIMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Cas 652-11-9,TETRAFLUOROPHTHALIMIDE | lookchem [lookchem.com]

- 7. 四氯邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. US6187931B1 - Process for making fluorophthalimides - Google Patents [patents.google.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Note: Enhanced HPLC Analysis of Primary Amines via Tetrafluorophthalimide Fluorous Tagging

This Application Note is structured as a comprehensive technical guide for the implementation of Tetrafluorophthalimide (TFPI) derivatization in HPLC workflows. This protocol leverages the principles of Fluorous Tagging , utilizing Tetrafluorophthalic Anhydride (TFPA) as the precursor reagent to generate stable, hydrophobic, and UV-active tetrafluorophthalimide derivatives of primary amines.

Executive Summary

The analysis of polar primary amines (amino acids, polyamines, pharmaceutical intermediates) by Reverse-Phase HPLC (RP-HPLC) is frequently hampered by poor retention on C18 columns and a lack of distinct UV chromophores.

This protocol details the use of Tetrafluorophthalic Anhydride (TFPA) to convert primary amines into Tetrafluorophthalimide (TFPI) derivatives. Unlike standard phthalimides, the tetrafluoro-substitution introduces a "light fluorous tag." This modification significantly increases hydrophobicity, shifting analytes away from the solvent front, and provides a unique selectivity profile due to fluorine-fluorine and dipole-dipole interactions.

Key Advantages[1][2][3][4]

-

Enhanced Retention: The perfluorinated aromatic ring acts as a hydrophobic anchor, allowing the separation of highly polar amines on standard C18 columns.

-

UV Detectability: The resulting phthalimide moiety possesses a strong UV absorption signature (typically

~230–254 nm and ~300 nm). -

Stability: Tetrafluorophthalimides are chemically and thermally stable compared to transient derivatives like OPA (o-phthalaldehyde).

Chemical Mechanism & Rationale[2][5][6][7]

The derivatization process is a two-step nucleophilic acyl substitution followed by a condensation (cyclization) reaction.

-

Acylation: The lone pair of the primary amine attacks a carbonyl carbon on the Tetrafluorophthalic Anhydride ring, opening the ring to form the intermediate Tetrafluorophthalamic Acid .

-

Cyclization (Imidization): Under thermal forcing conditions (or with a dehydrating agent), the intermediate loses a water molecule to close the ring, forming the stable Tetrafluorophthalimide .

Reaction Scheme

Figure 1: Reaction pathway for the formation of Tetrafluorophthalimide derivatives. Note that the second step (cyclization) is critical for chromatographic stability and peak shape.

Experimental Protocol

Safety Note: TFPA is a moisture-sensitive irritant. Perform all derivatization steps in a fume hood.

Materials & Reagents[8][9]

-

Derivatizing Reagent: Tetrafluorophthalic Anhydride (TFPA), >98% purity.

-

Solvent: Acetonitrile (ACN), HPLC Grade (Anhydrous is preferred to prevent reagent hydrolysis).

-

Buffer: 0.1 M Sodium Borate or Bicarbonate (pH 8.0–9.0). Note: Avoid amine-based buffers like Tris.

-

Acidifier: Glacial Acetic Acid (for quenching/pH adjustment).

-

Heating Block: Capable of maintaining 100°C–120°C.

Preparation of Reagents

| Solution | Composition | Stability |

| Reagent Stock | 10 mg/mL TFPA in Anhydrous ACN | Prepare fresh daily. Protect from moisture. |

| Sample Diluent | 50:50 ACN:Water | Stable. |

| Mobile Phase A | 0.1% Formic Acid in Water | 1 week. |

| Mobile Phase B | 0.1% Formic Acid in ACN | 1 month. |

Derivatization Workflow

-

Sample Solubilization: Dissolve the amine sample in Borate Buffer (pH 9.0) to a concentration of approximately 1.0 mM.

-

Reagent Addition: In a crimp-top vial, mix 100 µL of Sample with 200 µL of TFPA Reagent Stock .

-

Expert Tip: A molar excess of at least 5:1 (TFPA:Amine) is recommended to drive kinetics.

-

-

Cyclization (Critical Step): Seal the vial tightly. Heat at 110°C for 45 minutes .

-

Why? Unlike non-fluorinated anhydrides, the electron-withdrawing fluorine atoms stabilize the intermediate. High heat is required to force the loss of water and close the imide ring. Failure to heat sufficiently will result in "double peaks" (amic acid + imide).

-

-

Quenching: Cool to room temperature. Add 50 µL of 10% Acetic Acid .

-

Function: Neutralizes the pH and hydrolyzes remaining anhydride to the di-acid (which elutes at the solvent front, separating it from the analyte).

-

-

Filtration: Filter through a 0.2 µm PTFE filter prior to injection.

HPLC Method Parameters

The following method is optimized for a standard C18 column. The "fluorous" nature of the derivative allows for excellent retention even with high organic content.

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard RP stationary phase interacts with the hydrophobic fluoro-phenyl ring. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Injection Vol | 10 µL | Adjust based on analyte concentration. |

| Detection | UV @ 254 nm (Primary), 300 nm (Secondary) | 254 nm targets the aromatic ring; 300 nm is specific to the imide conjugation. |

| Temperature | 40°C | Improves mass transfer and peak sharpness. |

Gradient Table

| Time (min) | % Mobile Phase B (ACN) | Event |

| 0.0 | 10 | Initial hold for polar impurities. |

| 2.0 | 10 | Begin gradient. |

| 15.0 | 90 | Elution of TFPI derivatives. |

| 18.0 | 90 | Wash column. |

| 18.1 | 10 | Re-equilibration. |

| 23.0 | 10 | Ready for next injection. |

Logic & Troubleshooting (Self-Validating System)

To ensure data integrity, the protocol includes specific checkpoints to validate the reaction success.

Figure 2: Decision tree for troubleshooting common derivatization artifacts.

Validation Checkpoints

-

Reagent Blank: Inject a blank (Buffer + TFPA + Heat). You should see a large peak at the solvent front (Hydrolyzed TFPA = Tetrafluorophthalic acid) but no peaks in the retention window of the derivatives (>5 min).

-

Peak Splitting: If the analyte peak appears as a doublet, the cyclization is incomplete. The first peak is likely the amic acid intermediate. Solution: Increase heating time to 60 mins or temperature to 120°C.

References

-

Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines. (Discusses general amine derivatization strategies and reagents).

-

National Institutes of Health (PMC). Fluorous tagging strategy for solution-phase synthesis of small molecules. (Establishes the principle of using perfluorinated tags for separation).

-

American Laboratory. Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (Demonstrates the HPLC detection of tetrafluorophthalimide intermediates).

-

Glen Research. Fluorous Affinity Purification of Oligonucleotides. (Validates the retention mechanism of fluorous tags on RP-HPLC columns).

tetrafluorophthalimide as a building block in organic synthesis

Tetrafluorophthalimide: A Master Guide to Fluorinated Scaffolds in Medicinal & Materials Chemistry

Executive Summary

Tetrafluorophthalimide (TFPI) is a premier electron-deficient building block used to introduce perfluorinated aromatic motifs into high-performance polymers, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates.[1][2] Its unique electronic landscape—defined by the synergy between the electron-withdrawing imide cycle and the four fluorine atoms—makes it a "privileged scaffold" for nucleophilic aromatic substitution (

This technical guide provides a rigorous, causal analysis of TFPI’s reactivity, validated synthesis protocols, and its application in creating advanced functional materials.

Part 1: Structural Properties & Electronic Landscape

To master TFPI chemistry, one must understand the competition between the inductive withdrawal of the fluorine atoms and the resonance activation of the imide carbonyls.

| Property | Value / Characteristic | Impact on Reactivity |

| Molecular Formula | High fluorine content increases lipophilicity and metabolic stability.[1][2] | |

| Electronic Nature | Strongly Electron-Deficient | Low LUMO energy level; excellent electron transport capability (n-type).[1][2] |

| Quadrupole Moment | Inverted vs. Benzene | Promotes "face-to-face" |

| C4/C5 Positions | The carbonyl group directs nucleophilic attack para to itself (Position 4), overriding the ortho (Position 3) attack due to steric and electronic factors.[2] |

The "Fluorine Effect" in Synthesis

Unlike hydrogenated phthalimides, TFPI is highly susceptible to nucleophilic attack.[1][2] The C-F bonds are not inert; they are "loaded springs" for substitution.[1][2] The imide nitrogen, while acidic (

Part 2: Synthesis & N-Functionalization

The entry point into TFPI chemistry is the construction of the imide ring or the modification of the nitrogen atom.[2]

Pathway A: The Halex Reaction (Industrial Standard)

For large-scale preparation, TFPI is synthesized from tetrachlorophthalimide via Halogen Exchange (Halex).[1][2]

-

Catalyst: Phase Transfer Catalyst (PTC) like

(optional but recommended). -

Critical Control Point: Water Content. Moisture causes hydrolysis of the imide to tetrafluorophthalic acid.[1][2] System must be

Pathway B: Condensation from Anhydride (Lab Scale)

Reaction of tetrafluorophthalic anhydride with primary amines.[1][2]

-

Caution: In polar aprotic solvents (DMF/DMAc) at high heat (

), tetrafluorophthalic anhydride derivatives can undergo spontaneous decarboxylation to form tetrafluorobenzamides rather than the desired imide.[2] -

Solution: Use Glacial Acetic Acid as the solvent to suppress decarboxylation and favor cyclization.[1][2]

Protocol 1: N-Alkylation of Tetrafluorophthalimide

This protocol installs a solubilizing alkyl chain or reactive linker.[1][2]

-

Setup: Flame-dry a 2-neck round bottom flask under

. -

Reagents:

-

Procedure:

-

Workup: Pour into ice-water (10x volume). The fluorinated product is typically hydrophobic and will precipitate.[1][2] Filter and wash with water.[1][2]

-

Purification: Recrystallization from EtOH or column chromatography (Hexane/EtOAc).[1][2]

Part 3: Regioselective Fluorine Substitution ( )

This is the most powerful utility of TFPI.[1][2] The molecule acts as an electrophile.[1][2]

Mechanism & Regiochemistry

Nucleophiles (amines, thiols, phenoxides) attack the TFPI ring.

-

Reasoning: The carbonyl group is a strong Electron Withdrawing Group (EWG).[1][2] It activates the position para to it (C4) and ortho to it (C3).[2] However, C3 is sterically hindered by the carbonyl oxygen and suffers from lone-pair repulsion.[1][2] Therefore, C4 is the kinetic and thermodynamic product.[1]

Figure 1: Regioselective pathway for nucleophilic attack on TFPI. The 4-position is the preferred site of substitution.

Protocol 2: Synthesis of 4-Amino-3,5,6-trifluorophthalimide

Used for synthesizing fluorescent probes or extending conjugation.[1]

-

Reagents: N-Methyl-tetrafluorophthalimide (1.0 equiv), Primary Amine (1.1 equiv),

(1.2 equiv).[1][2] -

Solvent: THF or Acetonitrile (Avoid DMF if high temp is needed to prevent side reactions).[1][2]

-

Condition:

-

Observation: Reaction mixture often turns yellow/orange (formation of charge-transfer complex or conjugation).[1][2]

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with 0.1M HCl (to remove excess amine), then brine.

Part 4: Applications in Advanced Materials

Organic Electronics (OLEDs & OFETs)

TFPI derivatives are excellent Electron Transport Materials (ETM) .[1][2]

-

LUMO Engineering: The high fluorine content lowers the LUMO energy, facilitating electron injection from the cathode.

-

Packing: The planar structure allows for tight

-stacking, increasing charge carrier mobility.[1][2] -

Example: N-aryl tetrafluorophthalimides are used as hosts for phosphorescent OLEDs to prevent triplet quenching.[1][2]

Medicinal Chemistry (Fluoroquinolone Precursors)

TFPI is a direct precursor to the quinolone antibiotic scaffold (e.g., Ofloxacin, Levofloxacin).[2]

-

Workflow:

References

-

Synthesis via Halex Reaction

-

Regioselectivity in Perfluoroarenes

-

OLED Applications

-

Imide Synthesis & Reactivity

Sources

- 1. 3,4,5,6-Tetrachlorophthalimide | C8HCl4NO2 | CID 74077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phthalimide - Wikipedia [en.wikipedia.org]

- 3. CA1305722C - Process for producing tetrafluorophthalic acid - Google Patents [patents.google.com]

- 4. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phthalimides [organic-chemistry.org]

- 6. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Emergence of a Core Fluorinated Scaffold

An In-depth Technical Guide to Tetrafluorophthalimide: From Synthesis to Application

Tetrafluorophthalimide (4,5,6,7-tetrafluoroisoindoline-1,3-dione) is a highly versatile synthetic intermediate characterized by a phthalimide core fully substituted with fluorine atoms on its benzene ring. This fluorination imparts unique physicochemical properties, including enhanced thermal stability, altered electronic characteristics, and improved metabolic resistance in derivative compounds. These attributes have positioned tetrafluorophthalimide as a critical building block in modern medicinal chemistry and materials science. Its primary significance lies in its role as a precursor for high-value pharmaceuticals, particularly as a key component in the synthesis of immunomodulatory drugs (IMiDs) and fluoroquinolone antibiotics. This guide provides a comprehensive overview of its historical development, synthesis protocols, and core applications for researchers and drug development professionals.

Historical Development and Synthetic Evolution

The history of tetrafluorophthalimide is intrinsically linked to the broader advancement of organofluorine chemistry in the 20th century. While the parent compound, phthalimide, has been a staple of organic synthesis since the late 1800s, the development of its polyfluorinated analogue is a more recent achievement. The initial synthetic strategies were driven by the need for robust fluorinated building blocks for the burgeoning pharmaceutical and agrochemical industries.

Historically, two principal pathways for its synthesis have been established:

-

Halogen-Exchange (Halex) Fluorination: This industrial method involves the substitution of chlorine atoms on a tetrachlorophthalimide precursor with fluorine using an alkali metal fluoride. This approach leverages the relative cost-effectiveness of chlorinated aromatics.

-

Direct Imidation of Tetrafluorophthalic Anhydride: This more direct route involves the condensation of tetrafluorophthalic anhydride with ammonia or a primary amine. The availability and reactivity of the fluorinated anhydride are key to this process.[1]

These methods have enabled the production of tetrafluorophthalimide and its N-substituted derivatives, which are crucial for constructing complex molecular architectures.[2] For instance, the conversion of N-methyltetrachlorophthalimide to N-methyltetrafluorophthalimide is a pivotal step in manufacturing drugs within the successful 'Floxacin' family of antibiotics.[2]

Core Synthesis Methodologies

The synthesis of tetrafluorophthalimides can be approached from two distinct starting points, each with its own set of experimental considerations. The choice of method often depends on the availability of starting materials, desired scale, and specific N-substituent.

Method A: Condensation from Tetrafluorophthalic Anhydride

This is the most direct route for creating N-substituted tetrafluorophthalimides. The high reactivity of the fluorinated anhydride, driven by the electron-withdrawing nature of the fluorine atoms, facilitates a clean and efficient cyclocondensation reaction.[1]

Causality of Experimental Choices:

-

Solvent: Glacial acetic acid is a common choice as it acts as both a solvent and a mild acid catalyst, facilitating the dehydration and ring-closure steps.

-

Temperature: Reflux conditions are typically required to drive the reaction to completion by removing the water molecule formed during the condensation.

-

Reagents: The use of an amine (R-NH₂) directly leads to the N-substituted product. For the parent tetrafluorophthalimide (N-H), a source of ammonia like urea or ammonium carbonate can be used, analogous to the synthesis of standard phthalimide.[3][4]

Detailed Experimental Protocol: Synthesis of N-Substituted Tetrafluorophthalimides[1]

-

Reaction Setup: A mixture of the desired 5-aminobarbituric acid derivative (1.50 mmol) and tetrafluorophthalic anhydride (0.40 g, 1.80 mmol) is prepared in a round-bottom flask.

-

Solvent Addition: Glacial acetic acid (11 mL) is added to the flask.

-

Heating: The mixture is stirred and heated under reflux for 3 hours, during which the reactants dissolve to form a yellow solution.

-

Work-up: The solution is cooled to room temperature.

-

Isolation: The solvent is removed by evaporation under reduced pressure to yield the final product.

Caption: General workflow for Gabriel synthesis using tetrafluorophthalimide.

Conclusion

Tetrafluorophthalimide has transitioned from a specialized laboratory chemical to a cornerstone of industrial and medicinal chemistry. Its unique properties, conferred by the polyfluorinated aromatic ring, make it an indispensable tool for developing advanced pharmaceuticals. The synthetic routes to its production are well-established, offering pathways for both large-scale manufacturing and the creation of diverse libraries of derivatives. For researchers in drug development, the tetrafluorophthalimide scaffold represents a validated and highly valuable starting point for designing next-generation therapeutics with enhanced potency, selectivity, and metabolic stability.

References

- CN110407735B - Synthesis process of 3,4,5, 6-tetrafluoro-N-methylphthalimide - Google Patents. (n.d.).

-

Ibrahim A. I. Ali, et al. (n.d.). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. Sciforum. Retrieved from [Link]

-

Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids. (2016). Molecules, 21(11), 1499. Published online 2016 Nov 2. doi: 10.3390/molecules21111499. Available from: [Link]

-

Phthalimide - Wikipedia. (n.d.). Retrieved from [Link]

- DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process - Google Patents. (n.d.).

-

Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. (2022). Molecules, 27(19), 6248. Published online 2022 Sep 22. doi: 10.3390/molecules27196248. Available from: [Link]

- US6187931B1 - Process for making fluorophthalimides - Google Patents. (n.d.).

-

Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. (2007). ResearchGate. Retrieved from [Link]

-

Therapeutic Potential of Phthalimide Derivatives: A Review. (2019). Austin Journal of Biosensors & Bioelectronics. Retrieved from [Link]

-

Fernandes, G. F. S., et al. (n.d.). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. Retrieved from [Link]

-

Phthalimides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- CA1305722C - Process for producing tetrafluorophthalic acid - Google Patents. (n.d.).

-

Reactions of acid anhydrides with ammonia or primary amines - Chemguide. (n.d.). Retrieved from [Link]

-

Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. (2022). Molecules, 27(11), 3433. Published online 2022 May 26. doi: 10.3390/molecules27113433. Available from: [Link]

-

Design and Synthesis of 4-flurophthalimides as potential anticonvulsant agents. (2013). Iranian Journal of Pharmaceutical Research, 12(Suppl), 143–149. Available from: [Link]

-

Tetrafluorophthalic anhydride | C8F4O3 - PubChem. (n.d.). Retrieved from [Link]

-

N-METHYLTETRAFLUOROPHTHALIMIDE - ChemBK. (2024). Retrieved from [Link]

- US5047553A - Tetrafluoro-N-phenylphthalimide - Google Patents. (n.d.).

-

Exploring Phthalimide as the Acid Component in the Passerini Reaction. (2024). Organic Letters. Retrieved from [Link]

-

Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. (2023). ResearchGate. Retrieved from [Link]

-

Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. (2018). ResearchGate. Retrieved from [Link]

-

How to make Phthalimide - YouTube. (2015). Retrieved from [Link]

-

Reactions of Acid Anhydrides - Reactory. (n.d.). Retrieved from [Link]

-

3,4,5,6-Tetrabromophthalimide | C8HBr4NO2 - PubChem. (n.d.). Retrieved from [Link]

-

3,4,5,6-Tetrachlorophthalimide | C8HCl4NO2 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6187931B1 - Process for making fluorophthalimides - Google Patents [patents.google.com]

- 3. Phthalimide - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

The Strategic Integration of Tetrafluorophthalimide in Advanced Polymer Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of high-performance materials, the strategic incorporation of fluorinated moieties has emerged as a cornerstone of modern polymer chemistry. Among these, tetrafluorophthalimide stands out as a uniquely versatile building block, offering a compelling combination of high thermal stability, chemical resistance, and tunable electronic properties. This technical guide, intended for researchers, scientists, and professionals in drug development and materials science, delves into the synthesis, properties, and applications of tetrafluorophthalimide-based polymers, providing a comprehensive overview of their potential to redefine the boundaries of material performance.

The Tetrafluorophthalimide Advantage: A Foundation of Stability and Reactivity

The tetrafluorophthalimide moiety, characterized by a perfluorinated aromatic ring fused to a phthalimide core, possesses a unique confluence of properties that make it an attractive component in polymer design. The high electronegativity of the fluorine atoms imparts exceptional thermal and oxidative stability to the aromatic ring, a critical attribute for materials destined for demanding environments.[1] Furthermore, these electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SⁿAr), providing a versatile handle for both polymerization and post-polymerization modification. This inherent reactivity allows for the precise tuning of polymer properties to meet specific application requirements.

Crafting High-Performance Polymers: Synthesis Strategies

The integration of tetrafluorophthalimide into polymer backbones can be achieved through two primary strategies: direct polymerization of tetrafluorophthalimide-containing monomers and post-polymerization modification of existing polymer chains.

Direct Polymerization: Building from the Ground Up

The synthesis of high-performance polyimides and related polymers often involves the polycondensation of diamines and dianhydrides.[2][3] Tetrafluorophthalic anhydride serves as a key precursor in creating tetrafluorophthalimide-containing monomers.

A prevalent method involves the reaction of tetrafluorophthalic anhydride with an excess of an aromatic diamine to first form a diamine monomer functionalized with a tetrafluorophthalimide group at one terminus. This monomer can then be polymerized with a suitable dianhydride to yield a polyimide with pendant tetrafluorophthalimide moieties. The pendant groups contribute to enhanced solubility and thermal stability.[4]

Experimental Protocol: Synthesis of a Diamine Monomer Containing a Pendant Tetrafluorophthalimide Group

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve tetrafluorophthalic anhydride in a suitable aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).

-

Diamine Addition: Slowly add a solution of an aromatic diamine (e.g., 4,4'-oxydianiline) in the same solvent to the flask at room temperature. An excess of the diamine is used to ensure the formation of the mono-substituted product.

-

Reaction: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours.

-

Isolation: Precipitate the product by pouring the reaction mixture into a non-solvent like methanol or water.

-

Purification: Collect the precipitate by filtration, wash thoroughly with the non-solvent to remove unreacted diamine, and dry under vacuum.

Caption: Synthesis of a diamine monomer via nucleophilic substitution.

The resulting diamine monomer can then be used in a standard two-step polyimide synthesis. The first step involves the formation of a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide.[2][5]

Post-Polymerization Modification: Tailoring Existing Architectures

Post-polymerization modification is a powerful technique for introducing functional groups that may not be compatible with polymerization conditions.[6] The high reactivity of the C-F bonds in the tetrafluorophthalimide ring towards nucleophiles makes it an excellent candidate for this approach. Polymers bearing nucleophilic side chains, such as hydroxyl or amine groups, can be reacted with a tetrafluorophthalimide-containing molecule to introduce this moiety.

This strategy allows for the precise control over the degree of functionalization by adjusting the reaction stoichiometry and conditions. The introduction of bulky tetrafluorophthalimide groups can significantly alter the physical properties of the parent polymer, often leading to increased glass transition temperatures and enhanced thermal stability.

Caption: Post-polymerization modification with a tetrafluorophthalimide derivative.

Properties of Tetrafluorophthalimide-Containing Polymers: A Performance Overview

The incorporation of tetrafluorophthalimide units into a polymer backbone imparts a range of desirable properties. The strong C-F bonds and the stability of the aromatic ring contribute to excellent thermal and thermo-oxidative stability.[7] The bulky and rigid nature of the phthalimide group can increase the glass transition temperature (Tg) of the polymer, extending its service temperature range.[1]

Furthermore, the presence of fluorine atoms can decrease the dielectric constant and reduce water absorption, which are critical properties for microelectronics applications.[8] For membrane applications, the introduction of fluorine-containing groups can enhance gas permeability.[9][10][11]

| Property | Typical Range for Tetrafluorophthalimide-Containing Polyimides | Rationale |

| Glass Transition Temperature (Tg) | 250 - 400 °C | The rigid and bulky nature of the tetrafluorophthalimide group restricts chain mobility. |

| 5% Weight Loss Temperature (Td5) | > 500 °C in N₂ | High bond energy of C-F and the inherent stability of the aromatic imide structure.[7] |

| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, DMF) | The fluorine atoms can disrupt chain packing, improving solubility compared to non-fluorinated analogs. |

| Dielectric Constant | 2.5 - 3.5 | The low polarizability of the C-F bond contributes to a lower dielectric constant.[12] |

| Water Absorption | < 1% | The hydrophobic nature of the fluorinated groups reduces water uptake. |

Table 1: Anticipated Properties of Polymers Incorporating Tetrafluorophthalimide.

Applications: From Advanced Electronics to High-Performance Separations

The unique combination of properties offered by tetrafluorophthalimide-based polymers opens up a wide range of potential applications in advanced technologies.

-

Microelectronics: Their low dielectric constant, high thermal stability, and good dimensional stability make them ideal candidates for use as interlayer dielectrics, flexible substrates for printed circuit boards, and encapsulants for electronic components.[13]

-

Aerospace: The exceptional thermal and oxidative stability of these polymers makes them suitable for applications in aerospace components that are exposed to extreme temperatures and oxidative environments.

-

Gas Separation Membranes: The enhanced free volume and tunable properties of tetrafluorophthalimide-containing polymers make them promising materials for the fabrication of high-performance gas separation membranes for applications such as carbon capture and hydrogen purification.[9][10][11][14]

-

Drug Delivery and Biomedical Devices: The chemical inertness and biocompatibility of fluoropolymers, coupled with the ability to functionalize the tetrafluorophthalimide ring, suggest potential applications in drug delivery systems and as coatings for biomedical implants.

Future Outlook: A Bright Horizon for Fluorinated Polymers

The exploration of tetrafluorophthalimide in polymer chemistry is still a burgeoning field with significant potential for further innovation. Future research is likely to focus on the development of novel monomers derived from tetrafluorophthalimide to create polymers with even more precisely tailored properties. The exploration of new polymerization techniques and post-polymerization modification strategies will undoubtedly expand the library of accessible materials. As the demand for high-performance polymers continues to grow across various industries, tetrafluorophthalimide is poised to play an increasingly important role in the development of next-generation materials.

References

-

Semantic Scholar. (2020). Perfluorodioxolane Polymers for Gas Separation Membrane Applications. [Link]

-

ResearchGate. (2025). Polymer composites with photo-responsive phthalocyanine for patterning in color and fluorescence. [Link]

-

ResearchGate. (2025). Synthesis and Characterization of Phthalocyanine Polymer Towards Nonlinear Optical Applications. [Link]

-

ScienceDirect. (n.d.). Polyisophthalarnides with pendent phthalimide groups. [Link]

-

PMC. (n.d.). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. [Link]

-

PubMed. (2020). Perfluorodioxolane Polymers for Gas Separation Membrane Applications. [Link]

-

E3S Web of Conferences. (2023). Prospects for the synthesis and application of copolyimides based on tetracarboxylic acid dianhydride mixtures. [Link]

-

ResearchGate. (2025). Evaluation of bis (perfluorophenyl azide)s as cross-linkers for a soluble polyimide. [Link]

-

ResearchGate. (n.d.). Preparation sequence of polyimide from dianhydride with diamine. [Link]

-

Tech Briefs. (2017). End Caps for More Thermo-Oxidative Stability in Polyimides. [Link]

-

MDPI. (n.d.). Advances in Polyimide Membranes for Gas Separation: Synthesis, Modification, and Application. [Link]

-

PMC. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. [Link]

-

Phthalonitrile Resins. (n.d.). Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). [Link]

- Google Patents. (n.d.). US4197397A - Chain-extending anhydride end-capped polyimides.

-

UTPedia. (n.d.). Synthesis ofPolyimide: Polymerization via Nucleophilic. [Link]

-

RSC Publishing. (n.d.). Synthesis of amino-functionalized polyester via ring-opening alternating copolymerization of glycidylamines with cyclic anhydrides. [Link]

-

NASA Technical Reports Server. (n.d.). A Limited Comparison of the Thermal Durability of Polyimide Candidate Matrix Polymers With PMR–15. [Link]

-

UND Scholarly Commons. (n.d.). Physicochemical and thermal effects of pendant groups, spatial linkages and bridging groups on the formation and processing of polyimides. [Link]

-

Springer. (2025). Synthesis and Properties of Heat-resistant Polyimides Films Containing Crosslinkable Group-tetrafluorostyrene. [Link]

-

ScienceDirect. (n.d.). Chemistry and properties of imide oligomers end-capped with phenylethynylphthalic anhydrides. [Link]

-

University of Groningen research portal. (2025). Thermoreversible Diels–Alder Cross-Linking of BHMF-Based Polyesters: Synthesis, Characterization and Rheology. [Link]

-

ResearchGate. (2025). Perfluorodioxolane Polymers for Gas Separation Membrane Applications. [Link]

-

PMC. (n.d.). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. [Link]

-

MDPI. (n.d.). Polyimide Modified with Different Types and Contents of Polar/Nonpolar Groups: Synthesis, Structure, and Dielectric Properties. [Link]

-

MDPI. (n.d.). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. [Link]

-

Semantic Scholar. (2021). Post-polymerization 'click' end-capping of polyglyoxylate self-immolative polymers. [Link]

-

MDPI. (2020). Synthesis, Optical, Thermal and Structural Characteristics of Novel Thermocleavable Polymers Based on Phthalate Esters. [Link]

-

DOE Hydrogen and Fuel Cells Program. (2013). Fundamental Structure/Property Studies of Gas Separation Membrane Polymers. [Link]

-

ResearchGate. (2025). Optical Properties of Polyimide Thin Films. Effect of Chemical Structure and Morphology. [Link]

-

ResearchGate. (n.d.). Chapter 10. Aromatic Polyimides and High-Temperature Resistant Polymers. [Link]

-

PMC. (2024). Phthalimides: developments in synthesis and functionalization. [Link]

-

PubMed Central. (2024). Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine. [Link]

-

ResearchGate. (2025). Structure-property relationships for a series of polyimide copolymers with sulfonated pendant groups. [Link]

-

RSC Publishing. (n.d.). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. [Link]

Sources

- 1. commons.und.edu [commons.und.edu]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. cpsm.kpi.ua [cpsm.kpi.ua]

- 5. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cpsm.kpi.ua [cpsm.kpi.ua]

- 7. Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Perfluorodioxolane Polymers for Gas Separation Membrane Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advances in Polyimide Membranes for Gas Separation: Synthesis, Modification, and Application [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. hydrogen.energy.gov [hydrogen.energy.gov]

Fluorinated Motifs in High-Resolution Proteomics: The Tetrafluorophthalimide (TFPI) Paradigm

Executive Summary

Tetrafluorophthalimide (TFPI) represents a high-performance chemical scaffold in modern proteomics, distinct from the ubiquitous maleimide or iodoacetamide chemistries. While standard reagents focus solely on mass spectrometry (MS) identification, TFPI serves as a dual-modality probe , enabling both 19F-NMR structural profiling and mass spectrometry-based quantification .

Its core utility lies in its electron-deficient aromatic ring, which facilitates highly specific Nucleophilic Aromatic Substitution (

Part 1: The Chemical Basis & Mechanism

Why Fluorine? The "Silent" Observer

In proteomics, the introduction of fluorine via TFPI offers three distinct advantages over hydrogen-based probes:

-

Bio-Orthogonality: 19F is virtually absent in biological systems, providing a "zero-background" signal for NMR.

-

Chemical Shift Sensitivity: The 19F NMR signal is exquisitely sensitive to local conformational changes (e.g., ligand binding, folding), acting as a reporter for protein dynamics.[1]

-

Mass Defect: Fluorine introduces a unique mass defect (negative mass defect relative to hydrogen/carbon), allowing MS algorithms to filter labeled peptides from complex background noise easily.

The Reaction Mechanism:

Unlike electrophilic addition (Maleimide), TFPI undergoes Nucleophilic Aromatic Substitution (

Comparative Stability

| Feature | Maleimide (Standard) | Tetrafluorophthalimide (TFPI) |

| Reaction Type | Michael Addition | |

| Bond Type | Thioether (Succinimide ring) | Aryl-Thioether (Phthalimide ring) |

| Reversibility | Reversible (Retro-Michael) in plasma/thiol-rich media | Irreversible (High Stability) |

| Hydrolysis | Ring opens over time (heterogeneous products) | Hydrolytically stable |

| Selectivity | High for Cys (can react with Lys at high pH) | High for Cys (tunable by pH) |

Part 2: Experimental Workflow & Visualization

Dual-Stream Proteomics Workflow

The following diagram illustrates the integration of TFPI labeling into both Structural Biology (NMR) and Shotgun Proteomics (MS) pipelines.

Caption: Integrated workflow showing the bifurcation of TFPI-labeled samples into structural (NMR) and identification (MS) streams.

Part 3: Detailed Technical Protocol

Reagent Preparation

-

Stock Solution: Dissolve TFPI probe (e.g., N-butyl-tetrafluorophthalimide or functionalized derivative) in anhydrous DMSO to 50 mM. Store at -20°C.

-

Stability Note: Unlike NHS-esters, the TFPI ring is relatively stable in DMSO, but avoid moisture to prevent gradual hydrolysis of the imide.

Labeling Protocol (Cysteine-Selective)

Objective: Covalent attachment of TFPI to surface-exposed cysteines via

-

Reduction:

-

Dilute protein to 50 µM in Labeling Buffer (50 mM Tris-HCl, pH 7.8, 150 mM NaCl). Note: Avoid amine buffers if using high pH, but at pH 7.8, Tris is acceptable for Cys specificity.

-

Add TCEP (Tris(2-carboxyethyl)phosphine) to 500 µM (10x molar excess).

-

Incubate: 30 mins at Room Temperature (RT). Do not use DTT, as it contains thiols that will compete for the TFPI probe.

-

-

Conjugation:

-

Add TFPI stock to a final concentration of 500 µM - 1 mM (10-20x excess over protein).

-

Solvent Check: Ensure final DMSO concentration is <5% to prevent denaturation.

-

Incubate: 2–4 hours at 37°C or Overnight at RT.

-

Expert Insight:

reactions are slower than Michael additions. Heating to 37°C significantly improves yield without compromising specificity.

-

-

Quenching & Cleanup:

-

Quench reaction with 10 mM excess Cysteine or 2-Mercaptoethanol (to scavenge unreacted TFPI).

-

Remove excess small molecules via Zeba Spin Desalting Columns (7K MWCO) or dialysis against reaction buffer.

-

Mass Spectrometry Analysis

When analyzing TFPI-labeled peptides, specific parameters must be adjusted:

-

Mass Shift: Calculate the exact mass addition.

-

Formula change:

(Depends on the specific R-group of the phthalimide). -

Note: One Fluorine is lost during the reaction (F

S substitution). -

Net shift for basic Tetrafluorophthalimide core: +217.0 Da (approx, verify based on exact derivative).

-

-

Fragmentation: The aryl-thioether bond is stable in HCD/CID fragmentation. Expect standard b/y ions with the mass shift on the Cysteine-containing fragment.

Part 4: Applications in Drug Discovery

19F-NMR Ligand Screening (Fragment-Based Drug Discovery)

TFPI-labeled proteins serve as sensitive reporters for FBDD.

-

Method: Record 1D 19F-NMR of the labeled protein.

-

Titration: Add small molecule library fragments.

-

Readout: A chemical shift perturbation (CSP) or line-broadening in the 19F signal indicates ligand binding, even at distal sites (allostery), due to the propagation of conformational change.

Activity-Based Protein Profiling (ABPP)

By attaching a "warhead" or affinity handle (e.g., Biotin) to the TFPI scaffold, researchers can profile cysteine reactivity changes in complex proteomes (e.g., cancer vs. normal cell lysates).

-

Logic: Hyper-reactive cysteines (often catalytic) will react faster with TFPI.

-

Quantification: Use TMT (Tandem Mass Tags) combined with TFPI enrichment to quantify the "occupancy" of cysteines.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | pH too low (Thiol not ionized) | Increase pH to 8.0. The |

| Precipitation | Hydrophobic TFPI aggregation | Reduce probe concentration or add 10-20% glycerol/propylene glycol to buffer. |

| Non-Specific Labeling | Reaction with Lysines | Maintain pH < 8.5. Lysine amines can react via |

| Signal Broadening (NMR) | Protein aggregation or exchange | Check sample homogeneity by SEC-MALS. Lower temperature to slow exchange rates. |

References

-

19F NMR in Structural Biology

- Title: Small, but powerful and

- Source: Frontiers in Molecular Biosciences (via NIH/PMC).

- Context: Validates the use of fluorinated aromatic tags for detecting conformational st

-

Cysteine Labeling Mechanisms

-

Title: Fluorescent labeling of specific cysteine residues using CyMPL.[2]

- Source: Protein Science (via NIH/PMC).

- Context: Establishes protocols for site-specific cysteine modification and protection str

-

-

Bioconjug

- Title: Bioconjugation and Crosslinking Technical Handbook.

- Source: Thermo Fisher Scientific.

- Context: Provides foundational parameters for pH, buffer selection, and solvent compatibility in protein conjug

-

Fluorine in Membrane Proteins

Sources

- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small, but powerful and attractive: 19F in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]

Biocompatibility and Toxicity Profiling of Tetrafluorophthalimide Analogs: From Molecular Design to Clinical Safety

Executive Summary

Tetrafluorophthalimide analogs represent a niche but high-value scaffold in medicinal chemistry and materials science. Distinguished by the perfluorination of the aromatic ring, these compounds exhibit distinct physicochemical properties compared to their non-fluorinated phthalimide counterparts (e.g., thalidomide).[1] The introduction of four fluorine atoms significantly alters lipophilicity , metabolic stability , and electronic distribution , thereby impacting their biocompatibility and toxicity profiles.

This technical guide provides a rigorous analysis of the safety parameters governing these analogs. It moves beyond generic toxicity data to explore the mechanistic underpinnings of their interaction with biological systems—specifically focusing on anti-angiogenic potency , Cereblon (CRBN) binding potential , and hydrolytic stability in plasma.

Chemical Identity & The "Fluorine Effect"

To understand the toxicity of tetrafluorophthalimide analogs, one must first understand the structural impact of perfluorination.

Structural Activity Relationship (SAR)

The core structure involves a tetrafluorophthalic anhydride condensed with a primary amine.[1]

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.[1] Perfluorination of the benzene ring blocks common metabolic soft spots, preventing arene oxide formation (a common toxic metabolite pathway) and extending half-life (

).[1] -

Electronic Effects: Fluorine is highly electronegative. This reduces the electron density of the aromatic ring, increasing the acidity of the imide proton (if unsubstituted) or altering the electrophilicity of the carbonyl carbons. This makes the ring more susceptible to nucleophilic attack (hydrolysis) in high pH environments, a critical factor for plasma stability .[1]

Table: Physicochemical Impact of Tetrafluorination

| Parameter | Non-Fluorinated Phthalimide | Tetrafluorophthalimide Analog | Biological Implication |

| Lipophilicity (LogP) | Moderate | High | Enhanced membrane permeability; potential for tissue accumulation.[1] |

| Metabolic Stability | Susceptible to P450 hydroxylation | Highly Resistant | Reduced clearance; lower dosage requirements; risk of bioaccumulation. |

| Electronic Nature | Electron-rich ring | Electron-deficient ring | Increased pi-pi stacking interactions with target proteins (e.g., DNA intercalation).[1] |

| Hydrolytic Stability | Moderate | Lower (pH dependent) | Faster ring-opening in basic conditions; critical for formulation stability.[1] |

Biocompatibility Profile

Hemocompatibility & Plasma Stability

For intravenous drug candidates, stability in plasma is non-negotiable. Tetrafluorophthalimide analogs are prone to hydrolytic ring-opening due to the electron-withdrawing nature of the fluorine atoms, which activates the carbonyl carbons toward nucleophilic attack by water or plasma proteins.

-

Mechanism: Hydrolysis leads to the formation of the corresponding tetrafluorophthalamic acid .

-

Safety Concern: While the intact imide is often the active pharmacophore, the ring-opened acid is generally more polar and rapidly excreted. However, rapid hydrolysis can lead to sub-therapeutic concentrations and unexpected precipitation in blood.

Immunogenicity and Protein Binding

Fluorinated motifs are "sticky." They often exhibit high binding affinity to Human Serum Albumin (HSA).[1]

-

Protocol Insight: When assessing biocompatibility, Surface Plasmon Resonance (SPR) is recommended over equilibrium dialysis to measure kinetics (

) of albumin binding, as the high lipophilicity can cause non-specific binding to dialysis membranes.[1]

Toxicity Assessment: Mechanisms & Protocols

The toxicity of these analogs is often a double-edged sword: the mechanisms that make them effective anti-cancer agents (angiogenesis inhibition) are the same that cause off-target toxicity (teratogenicity).[1]

Cytotoxicity & Mechanism of Action

Tetrafluorophthalimide analogs have shown potent cytotoxicity against solid tumor lines (e.g., HepG2, MCF-7) and endothelial cells (HUVEC).[1]

-

Primary Mechanism: Inhibition of HIF-1

(Hypoxia-Inducible Factor) and suppression of VEGF (Vascular Endothelial Growth Factor).[1] -

Secondary Mechanism: Induction of apoptosis via the Caspase-3 pathway.

The Teratogenicity Risk (The Thalidomide Ghost)

Since these are structural analogs of thalidomide, Cereblon (CRBN) binding is the critical safety screen.[1] Thalidomide causes birth defects by binding to the CRBN E3 ubiquitin ligase, altering its substrate specificity to degrade transcription factors like SALL4.

-

Hypothesis: The steric bulk of four fluorine atoms may hinder binding to the CRBN hydrophobic pocket compared to the hydrogenated parent, potentially reducing teratogenicity. However, this must be empirically validated.

Visualization: Toxicity & Efficacy Signaling Pathway

The following diagram illustrates the dual pathways where tetrafluorophthalimide analogs exert their effects.

Figure 1: Mechanistic divergence of tetrafluorophthalimide analogs.[1] The therapeutic pathway (Green) focuses on angiogenesis inhibition, while the toxicity pathway (Red) highlights the potential for thalidomide-like teratogenicity via Cereblon binding.[1]

Experimental Protocols

Protocol A: Synthesis of N-Substituted Tetrafluorophthalimides

Rationale: This method utilizes glacial acetic acid to drive the dehydration reaction, forming the imide ring. The high reactivity of tetrafluorophthalic anhydride typically allows this to proceed with higher yields than non-fluorinated equivalents.

Materials:

-

Tetrafluorophthalic anhydride (1.0 eq)[1]

-

Primary Amine (e.g., amino acid, aniline derivative) (1.1 eq)[1]

-

Glacial Acetic Acid (Solvent)[1]

-

Sodium Acetate (Catalyst, optional)[1]

Step-by-Step:

-

Dissolution: Dissolve tetrafluorophthalic anhydride in glacial acetic acid (10 mL per gram) in a round-bottom flask.

-

Addition: Add the primary amine slowly to the stirring solution.

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1).[1]-

Checkpoint: Look for the disappearance of the starting anhydride spot.

-

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

-

Precipitation: The product should precipitate immediately. Filter the solid using a Buchner funnel.

-

Purification: Recrystallize from Ethanol or purify via column chromatography if necessary.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. It is the standard first-line screen for these analogs.

-

Seeding: Seed HepG2 or HUVEC cells in 96-well plates at

cells/well. Incubate for 24h at -

Treatment: Dissolve the tetrafluorophthalimide analog in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Add to wells.

-

Controls: Vehicle control (DMSO only) and Positive control (e.g., Doxorubicin).[1]

-

-

Incubation: Incubate for 48h or 72h.

-

Labeling: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove medium carefully. Add 150

L DMSO to dissolve purple formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Case Study: Anti-Angiogenic Barbiturates

A key study demonstrated that tetrafluorophthalimidobarbituric acids possess significant anti-angiogenic activity, whereas their non-fluorinated analogs do not.

-

Observation: The tetrafluoro-analogs inhibited microvessel outgrowth in rat aortic rings.[2]

References

-

Phthalimide Analogs Enhance Genotoxicity of Cyclophosphamide and Inhibit Its Associated Hypoxia. Source: Frontiers in Chemistry (2022).[1] URL:[Link]

-

Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids. Source: PubMed / PMC (2016).[1] URL:[Link][1]

-

Biocompatibility of Polyimides: A Mini-Review. Source: PubMed / PMC (2019).[1] URL:[Link]

-

Synthesis and Bioactivity of Phthalimide Analogs as Potential Drugs to Treat Schistosomiasis. Source: MDPI Pharmaceuticals (2020).[1] URL:[Link][1]

-

Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. Source: Anais da Academia Brasileira de Ciências (2015).[1] URL:[Link][1]

Sources

- 1. Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Fluorogenic Protein Labeling via Tetrafluorophthalimide Scaffolds

This Application Note and Protocol guide details the use of Tetrafluorophthalimide (TFPI) derivatives as fluorogenic labels for proteins. Unlike conventional extrinsic fluorophores (e.g., FITC, Alexa Fluor) that are always fluorescent, TFPI scaffolds function as "turn-on" probes (fluorogenic) that gain fluorescence only upon covalent conjugation with the target protein via Nucleophilic Aromatic Substitution (

Executive Summary

Tetrafluorophthalimide (TFPI) represents a class of fluorogenic scaffolds that utilize the high reactivity of the perfluorinated aromatic ring to label nucleophilic residues (primarily Cysteine thiols and Lysine amines). The core tetrafluorophthalimide moiety is typically non-fluorescent or weakly fluorescent due to the electron-withdrawing nature of the four fluorine atoms. Upon reaction with a protein nucleophile, one fluorine atom is substituted by an electron-donating group (–S– or –NH–). This substitution creates a "push-pull" electronic system (Donor-Acceptor), establishing an Internal Charge Transfer (ICT) state that results in strong fluorescence emission.

Key Advantages:

-

Fluorogenic ("Turn-On"): Minimal background fluorescence from unreacted dye, reducing the need for extensive purification.

-

Solvatochromism: The emission wavelength and intensity are highly sensitive to the local environment (polarity), making these probes excellent reporters for protein folding, conformational changes, or hydrophobic pocket mapping.

-

Small Footprint: The compact size (~200 Da) minimizes steric hindrance compared to bulky rhodamine or cyanine dyes.

Scientific Principles & Mechanism

2.1 The

Reaction Mechanism